![molecular formula C19H13ClFN5OS B2988187 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 893918-40-6](/img/structure/B2988187.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring. This compound also contains a thioacetamide group and phenyl rings with chloro and fluoro substituents, which could influence its reactivity and properties.
Scientific Research Applications
- Efficacy : Thieno[3,4-d]pyrimidin-4(3H)-thione exhibits excellent photodynamic efficacy against monolayer melanoma cells and cervical cancer cells, both under normoxic and hypoxic conditions .
- Activity : This compound showed remarkable inhibition (IC50 values of 0.004 μM and 0.001 μM) against ROCK I and ROCK II, respectively .
Photodynamic Therapy (PDT) Agent
ROCK Inhibitor
Metal-Free Chalcogenation
These applications demonstrate the versatility and potential of this compound in various scientific contexts. Further research and development could unlock additional uses and enhance its impact in medicine and materials science. 🌟
Mechanism of Action
Target of Action
The primary target of this compound is the SRC kinase . SRC kinase is a type of protein kinase that plays a crucial role in the regulation of cellular processes including proliferation, differentiation, motility, and adhesion .
Mode of Action
The compound interacts with SRC kinase, inhibiting its activity . This inhibition hinders an AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, leading to the inhibition of CDK1, the main trigger of entry into mitosis . This results in a G2/M arrest in cells .
Biochemical Pathways
The compound affects the SRC kinase pathway, which is involved in various cellular processes. By inhibiting SRC kinase, it disrupts the AKT-Wee1-CDK1 axis . This disruption leads to a halt in the cell cycle at the G2/M phase, preventing the cell from entering mitosis .
Result of Action
The compound exerts a significant cytotoxic effect and induces apoptosis in cell lines . It is more effective than the well-known SRC inhibitor PP2 . By using a small-molecule inhibitor of Wee1, a crucial CDK1 negative regulator, the balance can be shifted toward apoptosis rather than growth arrest, enhancing the efficacy of the SRC inhibitors .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-12-2-1-3-15(8-12)26-18-16(9-24-26)19(23-11-22-18)28-10-17(27)25-14-6-4-13(21)5-7-14/h1-9,11H,10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZZGFGFUZMKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide |
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